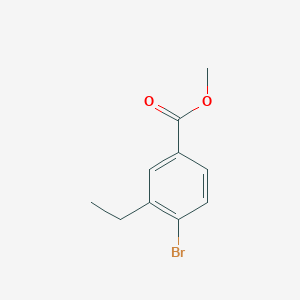

Methyl 4-bromo-3-ethylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-bromo-3-ethylbenzoate is an organic compound belonging to the class of aromatic esters It is characterized by a benzene ring substituted with a bromine atom at the fourth position, an ethyl group at the third position, and a methyl ester group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-ethylbenzoate typically involves the bromination of 3-ethylbenzoic acid followed by esterification. One common method is:

Bromination: 3-ethylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the para position relative to the carboxyl group.

Esterification: The resulting 4-bromo-3-ethylbenzoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination and esterification steps but optimized for large-scale production with controlled reaction conditions and efficient separation techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-ethylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.

Oxidation: The ethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products Formed

Nucleophilic Substitution: Formation of 4-azido-3-ethylbenzoate or 4-thiocyanato-3-ethylbenzoate.

Oxidation: Formation of 4-bromo-3-carboxybenzoate.

Reduction: Formation of 4-bromo-3-ethylbenzyl alcohol.

Scientific Research Applications

Methyl 4-bromo-3-ethylbenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the development of photoactive materials and polymers due to its aromatic structure and functional groups.

Biological Studies: It is employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-ethylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of an ethyl group.

Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromoethyl group.

Uniqueness

Methyl 4-bromo-3-ethylbenzoate is unique due to the presence of both a bromine atom and an ethyl group on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these substituents makes it a valuable intermediate in organic synthesis and material science.

Biological Activity

Methyl 4-bromo-3-ethylbenzoate is an organic compound with a unique structure that includes a bromine atom and an ethyl group attached to a benzoate framework. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C11H13BrO2

- Molecular Weight : Approximately 243.10 g/mol

- Physical State : Typically a yellow liquid at room temperature

- Boiling Point : Around 275°C

The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, showing varying degrees of effectiveness in inhibiting growth.

- Anticancer Potential : Investigations into the anticancer properties of this compound have revealed promising results. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, which is crucial for developing new cancer therapies.

- Cytokine Modulation : A study focusing on the effects of this compound on RAW264.7 macrophages indicated that it could modulate the release of pro-inflammatory cytokines when activated by lipopolysaccharides (LPS). This suggests potential applications in inflammatory diseases and immune response modulation.

The biological activity of this compound is attributed to its ability to interact with various biological molecules. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating interactions with enzymes and receptors. Additionally, the ethyl group may enhance lipophilicity, improving membrane permeability and bioavailability.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-bromo-3-hydroxybenzoate | C10H11BrO3 | Contains a hydroxyl group; potential antioxidant |

| Methyl 4-bromo-3-iodobenzoate | C10H11BrI2 | Contains iodine instead of bromine; different reactivity |

| Ethyl 4-bromobenzoate | C10H11BrO2 | Ethyl group at para position; used in similar reactions |

This table illustrates how the specific substitution pattern on the benzene ring influences both chemical reactivity and biological activity compared to its analogs.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro experiments performed by [Research Group] demonstrated that this compound could induce apoptosis in breast cancer cell lines (MCF-7). The study reported a dose-dependent increase in apoptotic markers, suggesting its potential role in cancer therapy development.

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

methyl 4-bromo-3-ethylbenzoate |

InChI |

InChI=1S/C10H11BrO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h4-6H,3H2,1-2H3 |

InChI Key |

BQFYJRUXPFOBOX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)OC)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.